Hydrogen Bond Donor Count Reduction vs. Unsubstituted Parent: Tuning CNS Druglikeness and Permeability
7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione has a hydrogen bond donor (HBD) count of 2, compared with 3 for the unsubstituted parent 2,5,7-triazaspiro[3.4]octane-6,8-dione (where the N-7 position bears a hydrogen rather than a methyl group) [1][2]. This single HBD reduction is significant in medicinal chemistry because a shift from 3 to 2 HBDs places the compound below the typical HBD cutoff of ≤3 for CNS druglikeness, potentially improving blood–brain barrier penetration and reducing P-glycoprotein efflux susceptibility [1].
Lower HBD count may support CNS permeability assessment.
Computed property; experimental BBB or PAMPA data required.
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | 2 HBD (7-methyl substituted) |
| Comparator Or Baseline | 3 HBD (2,5,7-triazaspiro[3.4]octane-6,8-dione, unsubstituted parent, CAS 1026796-16-6) |
| Quantified Difference | Reduction of 1 HBD; HBD = 2 vs. 3 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14); structures compared via SMILES: CN1C(=O)C2(CNC2)NC1=O vs. O=C1NC(=O)C2(CNC2)N1 |
Why This Matters
Reducing HBD count from 3 to 2 decreases the desolvation penalty for membrane permeation, making the 7-methyl compound a more CNS-suitable starting point than the unsubstituted parent for neuroscience drug discovery programs.
- [1] PubChem CID 131155925. 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione. Computed Properties: HBD Count = 2, HBA Count = 3, TPSA = 61.4 Ų, Rotatable Bond Count = 0. National Center for Biotechnology Information. View Source
- [2] Chem-Space. 2,5,7-Triazaspiro[3.4]octane-6,8-dione (parent). CAS 1026796-16-6. Molecular Formula C5H7N3O2, MW 141.13. Structure has N–H at position 7. https://chem-space.com. View Source
